Clevidipine

Catalog No.
S1796996
CAS No.
166432-28-6
M.F
C21H23Cl2NO6
M. Wt
456.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clevidipine

CAS Number

166432-28-6

Product Name

Clevidipine

IUPAC Name

5-O-(butanoyloxymethyl) 3-O-methyl 4-(2,3-dichlorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate

Molecular Formula

C21H23Cl2NO6

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H23Cl2NO6/c1-5-7-15(25)29-10-30-21(27)17-12(3)24-11(2)16(20(26)28-4)18(17)13-8-6-9-14(22)19(13)23/h6,8-9,18,24H,5,7,10H2,1-4H3

InChI Key

KPBZROQVTHLCDU-UHFFFAOYSA-N

SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Canonical SMILES

CCCC(=O)OCOC(=O)C1=C(NC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C(=O)OC)C)C

Description

The exact mass of the compound Clevidipine is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clevidipine is a third-generation intravenous dihydropyridine calcium channel blocker primarily used for the management of severe hypertension, particularly in perioperative settings. It acts by selectively relaxing the smooth muscle cells of small arteries, leading to arterial dilation without significantly affecting central venous pressure or cardiac output. The chemical structure of clevidipine is characterized by its molecular formula, C21H23Cl2NO6, and a molecular mass of 456.3 g/mol. It exists as a white to off-white solid that is practically insoluble in water but shows some solubility in ethanol and soybean oil .

Clevidipine undergoes rapid hydrolysis via esterases present in blood and extravascular tissues, resulting in the formation of inactive metabolites, primarily a carboxylic acid derivative and formaldehyde. This hydrolysis accounts for its ultra-short half-life of approximately one minute during the initial phase of elimination, with a terminal half-life of about 15 minutes . The reaction can be summarized as follows:

ClevidipineEsterasesInactive Metabolites\text{Clevidipine}\xrightarrow{\text{Esterases}}\text{Inactive Metabolites}

The primary mechanism of action for clevidipine involves the inhibition of L-type calcium channels, which leads to decreased intracellular calcium levels in vascular smooth muscle cells. This results in vasodilation and a consequent decrease in systemic vascular resistance, effectively lowering blood pressure without adversely affecting myocardial contractility. In clinical studies, clevidipine has demonstrated rapid onset and offset of action, allowing for precise titration to achieve target blood pressure levels .

Clevidipine is primarily used in clinical settings for:

  • Management of Severe Hypertension: Particularly during surgical procedures where tight blood pressure control is necessary.
  • Acute Hypertensive Crises: It allows for rapid adjustments in blood pressure due to its short half-life.

Its unique properties make it suitable for patients who require immediate blood pressure reduction without prolonged effects post-infusion .

Clevidipine has been shown to have minimal drug-drug interactions due to its unique metabolic pathway. It does not significantly inhibit or induce cytochrome P450 enzymes, making pharmacokinetic interactions unlikely. Clinical studies have indicated that clevidipine may interact with certain medications like beta-blockers but generally does not exhibit significant adverse interactions when administered with other commonly used drugs .

Clevidipine belongs to a class of dihydropyridine calcium channel blockers, which includes several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameMechanism of ActionHalf-LifeUnique Features
ClevidipineCalcium channel blocker~1 min (initial)Rapid onset and offset; intravenous use only
AmlodipineCalcium channel blocker30-50 hoursOral administration; longer duration
NicardipineCalcium channel blocker2-5 hoursLess selective; affects both arterial and venous systems
NifedipineCalcium channel blocker2-5 hoursOral formulation; may cause reflex tachycardia

Clevidipine's ultra-short half-life and intravenous route allow for more precise control over blood pressure compared to other oral dihydropyridine calcium channel blockers, making it particularly useful in acute settings .

XLogP3

4.3

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

1

Exact Mass

455.0902428 g/mol

Monoisotopic Mass

455.0902428 g/mol

Heavy Atom Count

30

UNII

19O2GP3B7Q

Drug Indication

For the reduction of blood pressure when when oral antihypertensive therapy is not feasible or not desirable.
FDA Label
Treatment of hypertensive disease

Mechanism of Action

Possibly by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, clevidipine inhibits the influx of extracellular calcium across both the myocardial and vascular smooth muscle cell membranes. The resultant inhibition of the contractile processes of the myocardial smooth muscle cells leads to dilation of the coronary and systemic arteries and improved oxygen delivery to the myocardial tissue.

Absorption Distribution and Excretion

urine 63-74%, feces 7-22%

Metabolism Metabolites

Clevidipine is rapidly hydrolyzed to inactive metabolites by esterases in arterial blood.

Wikipedia

Clevidipine
Ergocryptine

Biological Half Life

1 minute

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-07-20
Zhang JG, Dehal SS, Ho T, Johnson J, Chandler C, Blanchard AP, Clark RJ Jr, Crespi CL, Stresser DM, Wong J: Human cytochrome p450 induction and inhibition potential of clevidipine and its primary metabolite h152/81. Drug Metab Dispos. 2006 May;34(5):734-7. Epub 2006 Feb 24. [PMID:16501008]
Nordlander M, Sjoquist PO, Ericsson H, Ryden L: Pharmacodynamic, pharmacokinetic and clinical effects of clevidipine, an ultrashort-acting calcium antagonist for rapid blood pressure control. Cardiovasc Drug Rev. 2004 Fall;22(3):227-50. [PMID:15492770]
Wang QD, Segawa D, Ericsson H, Sjoquist PO, Johansson L, Ryden L: Time-dependent cardioprotection with calcium antagonism and experimental studies with clevidipine in ischemic-reperfused pig hearts: part I. J Cardiovasc Pharmacol. 2002 Aug;40(2):228-34. [PMID:12131552]
Stephens CT, Jandhyala BS: Effects of fenoldopam, a dopamine D-1 agonist, and clevidipine, a calcium channel antagonist, in acute renal failure in anesthetized rats. Clin Exp Hypertens. 2002 May;24(4):301-13. [PMID:12069360]
FDA Approved Drug Products: Cleviprex (clevidipine) injection

Explore Compound Types